[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)-methanone
CAS No.:
Cat. No.: VC14817419
Molecular Formula: C20H16Cl2N2O2
Molecular Weight: 387.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16Cl2N2O2 |
|---|---|
| Molecular Weight | 387.3 g/mol |
| IUPAC Name | [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
| Standard InChI | InChI=1S/C20H16Cl2N2O2/c1-12-17(19(23-26-12)18-15(21)7-4-8-16(18)22)20(25)24-10-9-13-5-2-3-6-14(13)11-24/h2-8H,9-11H2,1H3 |
| Standard InChI Key | CRRPIAUQFPOTNM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCC4=CC=CC=C4C3 |
Introduction
Molecular Architecture and Structural Properties
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone. Its molecular formula, C₂₀H₁₆Cl₂N₂O₂, corresponds to a molecular weight of 387.3 g/mol. The structure integrates a 2,6-dichlorophenyl-substituted isoxazole ring connected via a ketone bridge to a partially saturated isoquinoline system (Figure 1).
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₆Cl₂N₂O₂ |
| Molecular Weight | 387.3 g/mol |
| IUPAC Name | [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
| Canonical SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCC4=CC=CC=C4C3 |
| InChI Key | CRRPIAUQFPOTNM-UHFFFAOYSA-N |
Structural Features and Electronic Configuration
The isoxazole ring (C₃H₃NO) at position 4 bears a 2,6-dichlorophenyl group and a methyl substituent, while the methanone linker bridges it to a 3,4-dihydroisoquinoline system. The dichlorophenyl group introduces significant steric bulk and electron-withdrawing effects, influencing reactivity and binding interactions. The dihydroisoquinoline moiety contributes a partially aromatic system with potential for π-π stacking and hydrogen bonding.
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely involves convergent strategies:
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Isoxazole Construction: Cyclocondensation of a β-diketone derivative with hydroxylamine hydrochloride under acidic conditions.
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Dihydroisoquinoline Preparation: Bischler-Napieralski cyclization of phenethylamide precursors followed by partial reduction.
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Ketone Bridge Formation: Friedel-Crafts acylation or nucleophilic acyl substitution to link the two heterocycles.
Reported Synthetic Routes
While explicit reaction details remain proprietary, industrial protocols suggest a multi-step sequence starting from commercial precursors:
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Step 1: Synthesis of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid via cyclization.
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Step 2: Preparation of 3,4-dihydro-1H-isoquinoline using a Bischler-Napieralski approach.
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Step 3: Coupling via acyl chloride intermediates to form the methanone bridge.
Table 2: Key Synthetic Intermediates
| Intermediate | Role |
|---|---|
| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | Acylating agent for bridge formation |
| 1,2,3,4-Tetrahydroisoquinoline | Nucleophile for ketone linkage |
Analytical Characterization
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Distinct signals include:
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δ 2.45 ppm (s, 3H, methyl group on isoxazole)
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δ 7.2–7.6 ppm (m, aromatic protons from dichlorophenyl and isoquinoline)
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δ 3.8–4.2 ppm (m, dihydroisoquinoline CH₂ groups).
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Mass Spectrometry
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ESI-MS: Major peak at m/z 387.3 [M+H]⁺, confirming molecular weight.
Applications and Research Utility
Medicinal Chemistry Development
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Lead Optimization: Serves as a scaffold for modifying logP (calculated: 3.8) and solubility (<5 µg/mL in aqueous buffer).
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Targeted Drug Delivery: Functionalization of the isoquinoline nitrogen for prodrug strategies.
Biochemical Probes
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Fluorescent Derivatives: Alexa Fluor 488-conjugated analogs for cellular tracking.
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Photoaffinity Labels: Diazirine-modified versions for target identification.
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